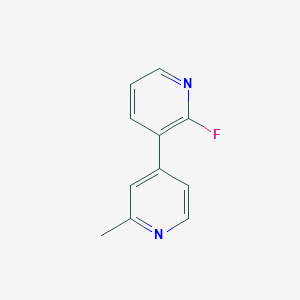

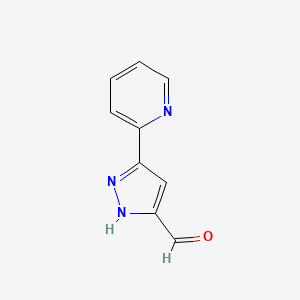

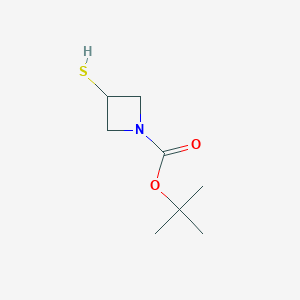

3-(ピリジン-2-イル)-1H-ピラゾール-5-カルバルデヒド

概要

説明

Compounds with pyridin-2-yl and pyrazole structures are often used in medicinal chemistry due to their wide range of pharmacological activities . They are found in various bioactive molecules and are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Diels–Alder reaction . For instance, a key intermediate reacts with another compound to form a new compound, which is then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray and spectroscopic techniques . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface are often evaluated .Chemical Reactions Analysis

The chemical reactions involving similar compounds often proceed through the formation of intermediate compounds . For instance, a Diels–Alder reaction between a key intermediate and another compound leads to the formation of a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized using techniques like Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction (sXRD) .科学的研究の応用

N-ヘテロ環の合成

化合物のピラゾール部分は、さまざまなN-ヘテロ環の合成における汎用性の高い前駆体として役立ちます。これらのヘテロ環は、生物活性の観点から医薬品および農薬において重要です。 例えば、この化合物は、医薬品化学において貴重な骨格である2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールおよび2-(4-クロロフェニル)-1,4,5,6-テトラヒドロピリミジンに変換することができます .

配位化学と発光

リガンドとして、この化合物はCu(I)のような金属イオンと配位して配位ポリマーを形成することができます。これらのポリマーは発光を示し、発光デバイスや生体センサーの開発に役立ちます。 ピリジン部分を有する三角対称性を示す窒素リッチなリガンドは、配位ネットワークにおいてユニークな構造モチーフの形成を可能にする .

抗線維化活性

医薬品化学の分野では、この化合物は抗線維化活性において有望な結果を示しています。これは、組織の瘢痕化が起こる線維症などの疾患の治療に特に関連しています。 この化合物の誘導体は、線維化過程を阻害または逆転する可能性について調査されてきた .

求電子反応と求核反応

化合物の電子特性により、求電子反応と求核反応において強力な分子となっています。エステル、アミド、アミジンの合成など、構造の官能基化に使用することができます。 これらの反応は、有機合成および創薬において基本的である .

グリーンケミストリーへの応用

この化合物は、ニトロスチレンおよび2-アミノピリジンから環境に優しいプロトコルを用いて合成することができます。 これは、化学プロセスにおける有害物質の使用および生成を削減または排除することを目的とするグリーンケミストリーの原則に沿っている .

ケモダイバージェント合成

これは、異なる条件下で同じ反応物から異なる生成物を合成できるケモダイバージェント合成における出発物質として役立ちます。 これは、共通の前駆体からさまざまな化合物を効率的に合成し、リソースを最適化し、廃棄物を削減するのに特に役立ちます .

作用機序

Target of Action

For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

It’s worth noting that the photophysical behavior of similar compounds has been investigated, showing excitation-dependent fluorescence and phosphorescence under ambient conditions .

実験室実験の利点と制限

The advantages of using 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde in laboratory experiments include its availability, its relatively low cost, and its ability to undergo various reactions to form new products. However, there are some limitations to using 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde in laboratory experiments. For example, 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a volatile compound, which can make it difficult to handle. In addition, it is not always easy to obtain a pure form of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde, as it can easily be contaminated by other compounds.

将来の方向性

The future directions of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde research include further exploration of its potential applications in medicinal chemistry and biochemistry, as well as its potential to act as an inhibitor of various enzymes. In addition, future research should aim to explore the biochemical and physiological effects of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde, as well as its potential toxicity. Finally, further research should focus on developing methods for the synthesis of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde that are more efficient and cost-effective.

Safety and Hazards

特性

IUPAC Name |

3-pyridin-2-yl-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGGGEBEZJGPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865815-72-1 | |

| Record name | 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)

![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)